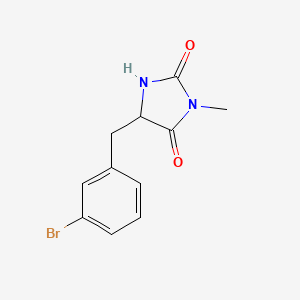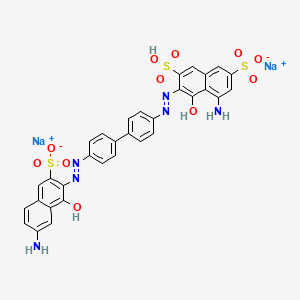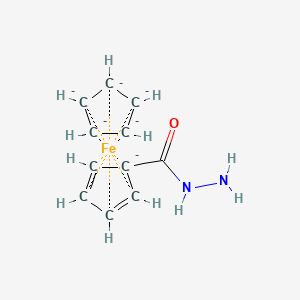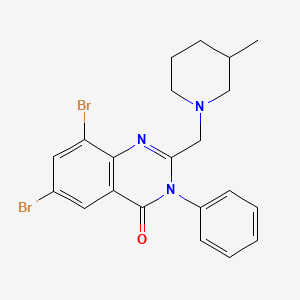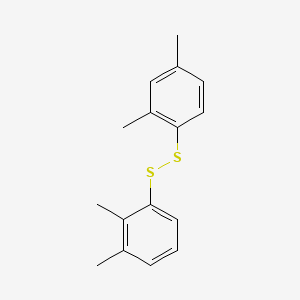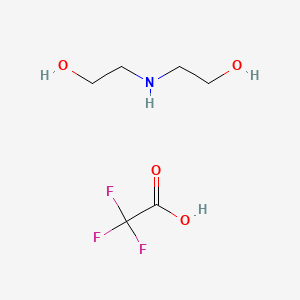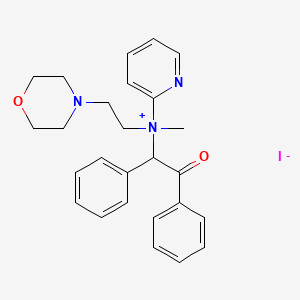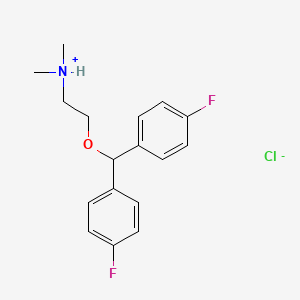
Benzimidazole, 6-fluoro-4,5,7-tribromo-2-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzimidazole, 6-fluoro-4,5,7-tribromo-2-(trifluoromethyl)- is a complex heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of ortho-phenylenediamine with various reagents. For the specific compound, 6-fluoro-4,5,7-tribromo-2-(trifluoromethyl)-benzimidazole, the synthetic route may involve the following steps:
Fluorination: Introduction of the fluorine atom at the 6th position.
Bromination: Sequential bromination at the 4th, 5th, and 7th positions.
Trifluoromethylation: Introduction of the trifluoromethyl group at the 2nd position.
These reactions typically require specific reagents and conditions, such as the use of bromine for bromination and trifluoromethyl iodide for trifluoromethylation .
Industrial Production Methods
Industrial production methods for such complex compounds often involve multi-step synthesis with careful control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Benzimidazole, 6-fluoro-4,5,7-tribromo-2-(trifluoromethyl)- can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may result in the replacement of bromine atoms with other functional groups .
Applications De Recherche Scientifique
Benzimidazole derivatives, including 6-fluoro-4,5,7-tribromo-2-(trifluoromethyl)-benzimidazole, have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of other complex molecules.
Biology: Studied for their potential as enzyme inhibitors and binding agents.
Medicine: Investigated for their anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of advanced materials and catalysts
Mécanisme D'action
The mechanism of action of benzimidazole derivatives involves their interaction with specific molecular targets and pathways. For instance, they may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The presence of fluorine, bromine, and trifluoromethyl groups can enhance their binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzimidazole, 4,5,6,7-tetrachloro-2-(trifluoromethyl)-
- Benzimidazole, 4,6-dinitro-2-(trifluoromethyl)-
- 2-(Trifluoromethyl)imidazoles
Uniqueness
The unique combination of fluorine, bromine, and trifluoromethyl groups in 6-fluoro-4,5,7-tribromo-2-(trifluoromethyl)-benzimidazole distinguishes it from other similar compounds. These substituents enhance its chemical stability, reactivity, and potential biological activity .
Propriétés
Numéro CAS |
89427-29-2 |
|---|---|
Formule moléculaire |
C8HBr3F4N2 |
Poids moléculaire |
440.81 g/mol |
Nom IUPAC |
4,5,7-tribromo-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8HBr3F4N2/c9-1-2(10)5-6(3(11)4(1)12)17-7(16-5)8(13,14)15/h(H,16,17) |
Clé InChI |
YSHGDPHOIXCXIN-UHFFFAOYSA-N |
SMILES canonique |
C12=C(C(=C(C(=C1Br)F)Br)Br)N=C(N2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[2,3-B]pyridine, 4-(1-piperidinyl)-](/img/structure/B13773358.png)
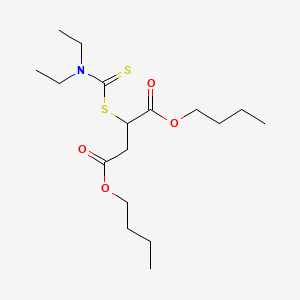
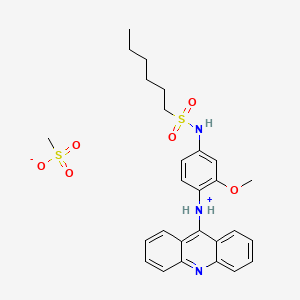
![Calcium 4-[[1-[[(4-methoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-3-nitrobenzenesulfonate](/img/structure/B13773375.png)
